molecular formula C9H10O2 B11926912 2-(2-Furanyl)-4-pentyn-2-ol

2-(2-Furanyl)-4-pentyn-2-ol

Cat. No.: B11926912
M. Wt: 150.17 g/mol
InChI Key: WUWUYMBYOQIUCV-UHFFFAOYSA-N
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Description

2-(2-Furanyl)-4-pentyn-2-ol is an organic compound that features a furan ring and a pentynyl group This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the reactivity of an alkyne and an alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furanyl)-4-pentyn-2-ol typically involves the reaction of furan derivatives with alkynes. One common method is the coupling of 2-furyl lithium or 2-furyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furanyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used.

Major Products

    Oxidation: 2-(2-Furanyl)-4-pentyn-2-one or 2-(2-Furanyl)-4-pentynal.

    Reduction: 2-(2-Furanyl)-4-penten-2-ol or 2-(2-Furanyl)-4-pentanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(2-Furanyl)-4-pentyn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Furanyl)-4-pentyn-2-ol depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups. The furan ring can participate in aromatic interactions, the alkyne group can undergo addition reactions, and the alcohol group can form hydrogen bonds or be involved in nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanol: Similar structure but lacks the alkyne group.

    2-Furylacetylene: Contains the furan and alkyne groups but lacks the alcohol group.

    2-Furylpropanol: Similar structure but with a different alkyl chain.

Uniqueness

2-(2-Furanyl)-4-pentyn-2-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(furan-2-yl)pent-4-yn-2-ol

InChI

InChI=1S/C9H10O2/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3

InChI Key

WUWUYMBYOQIUCV-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=CO1)O

Origin of Product

United States

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